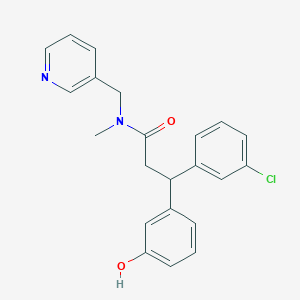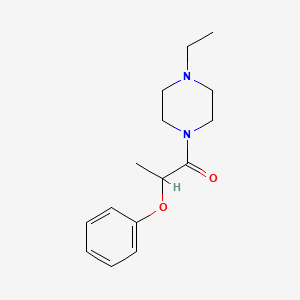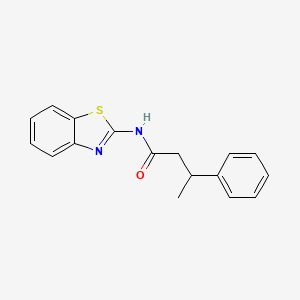
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide X exerts its effects through the inhibition of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the activation of immune cells and the production of pro-inflammatory cytokines. It also inhibits the activity of p38 mitogen-activated protein kinase (MAPK), which is involved in the regulation of cell proliferation and apoptosis. Furthermore, it has been found to inhibit the activity of the viral protease, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide X has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. In addition, it has been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide X in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may have off-target effects, which can complicate data interpretation. In addition, its mechanism of action may be complex and require further investigation.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide X. One area of research is the development of more potent and selective inhibitors of PKC and p38 MAPK, which may have therapeutic applications in inflammatory diseases and cancer. Another area of research is the investigation of the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide X as an antiviral agent for the treatment of HIV-1 and HCV. Furthermore, the study of the mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide X may provide insights into the regulation of immune responses and cell proliferation.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide X has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. In addition, it has been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1 and HCV.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)12-18(15-8-4-3-5-9-15)22-19(24)13-23-20(25)16-10-6-7-11-17(16)21(23)26/h3-11,14,18H,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBRIUUIAMFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B3977722.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3977738.png)

![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3977767.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)
![N~1~-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977779.png)


![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)
![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)